molecular formula C18H27N5O4 B2840594 7-(3-(allyloxy)-2-hydroxypropyl)-8-(azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876892-23-8

7-(3-(allyloxy)-2-hydroxypropyl)-8-(azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2840594
CAS No.: 876892-23-8
M. Wt: 377.445
InChI Key: YNFYXCAUCOURAB-UHFFFAOYSA-N
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Description

“7-(3-(allyloxy)-2-hydroxypropyl)-8-(azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(allyloxy)-2-hydroxypropyl)-8-(azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Alkylation: Introduction of the allyloxy group to the purine ring.

    Hydroxylation: Addition of the hydroxy group to the propyl chain.

    Amination: Incorporation of the azepan-1-yl group.

    Methylation: Addition of the methyl group to the purine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions could occur at the allyloxy group or the purine ring.

    Substitution: The azepan-1-yl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “7-(3-(allyloxy)-2-hydroxypropyl)-8-(azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    DNA/RNA Interaction: Intercalating into nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various biological roles.

Uniqueness

“7-(3-(allyloxy)-2-hydroxypropyl)-8-(azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

8-(azepan-1-yl)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-3-10-27-12-13(24)11-23-14-15(21(2)18(26)20-16(14)25)19-17(23)22-8-6-4-5-7-9-22/h3,13,24H,1,4-12H2,2H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFYXCAUCOURAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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